Cas no 934342-39-9 (1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid)

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid structure
934342-39-9 structure
Product Name:1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
Número CAS:934342-39-9
MF:C11H18FNO4
Megavatios:247.263327121735
MDL:MFCD11847195
CID:1056663
PubChem ID:49761215
Update Time:2025-05-23

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid
    • 1-Boc-3-fluoropiperidine-3-carboxylic Acid
    • 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
    • 3-FLUORO-1,3-PIPERIDINEDICARBOXYLIC ACID 1-TERT-BUTYL ESTER
    • 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
    • C11H18FNO4
    • BUOPUFGUVSXFRG-UHFFFAOYSA-N
    • 5079AJ
    • TRA0037574
    • PB23914
    • FCH1628424
    • SY014959
    • AB0063413
    • AX8231992
    • 1-(tert-butoxycarbonyl)-3-fluoro
    • 1-(1,1-Dimethylethyl) 3-fluoro-1,3-piperidinedicarboxylate (ACI)
    • MDL: MFCD11847195
    • Renchi: 1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7H2,1-3H3,(H,14,15)
    • Clave inchi: BUOPUFGUVSXFRG-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CC(C(O)=O)(F)CCC1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 247.12200
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 3
  • Complejidad: 326
  • Superficie del Polo topológico: 66.8

Propiedades experimentales

  • Denso: 1.22
  • Punto de ebullición: 346°C at 760 mmHg
  • Punto de inflamación: 163℃
  • PSA: 66.84000
  • Logp: 1.74810

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Información de Seguridad

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GC189-1g
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
934342-39-9 97%
1g
1175.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GC189-250mg
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
934342-39-9 97%
250mg
617CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GC189-100mg
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
934342-39-9 97%
100mg
233CNY 2021-05-07
abcr
AB439841-250 mg
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid, 95%; .
934342-39-9 95%
250MG
€135.80 2022-03-02
abcr
AB439841-1 g
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid, 95%; .
934342-39-9 95%
1g
€228.20 2022-03-02
abcr
AB439841-5 g
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid, 95%; .
934342-39-9 95%
5g
€634.20 2022-03-02
Chemenu
CM109099-250mg
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
934342-39-9 97%
250mg
$65 2024-07-19
Chemenu
CM109099-1g
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
934342-39-9 97%
1g
$142 2024-07-19
Chemenu
CM109099-5g
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
934342-39-9 97%
5g
$519 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T82370-250mg
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid
934342-39-9 97%
250mg
¥299.0 2023-09-06

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide ,  tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.2 Reagents: Selectfluor Solvents: Acetonitrile ;  0 °C; 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Referencia
Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C-C Bond Formation
Wang, Hongyu; Liu, Chen-Fei; Song, Zhihui; Yuan, Mingbin; Ho, Yee Ann ; et al, ACS Catalysis, 2020, 10(7), 4451-4459

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Preparation of pyrimidine biaryl compounds as CDK9 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Arylpyridine compounds as kinase inhibitors and their preparation and use in the treatment of CDK9-mediated diseases
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Bipyridines as CDK9 inhibitors and their preparation and use for the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Preparation of pyridine biaryl amine compounds as CDK9 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Pyrazinylpyridines as CDK inhibitors and their preparation and use for the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
Referencia
Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases
, United States, , ,

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Raw materials

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Preparation Products

Proveedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd